Hydroxychloroquine-d4 Sulfate
Overview
Description
Hydroxychloroquine-d4 Sulfate is a deuterated form of Hydroxychloroquine Sulfate, an aminoquinoline compound. It is primarily used as an internal standard for the quantification of Hydroxychloroquine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in this compound enhances its stability and allows for more accurate quantification in pharmacokinetic studies.
Mechanism of Action
Target of Action
Hydroxychloroquine-d4 Sulfate primarily targets cells in the immune system. It interferes with the communication of cells in the immune system . In autoimmune diseases like Rheumatoid Arthritis and Systemic Lupus Erythematosus, the immune system mistakenly attacks the body’s tissues, causing inflammation and damage .
Mode of Action
This compound works by accumulating in the lysosomes of the malaria parasite, raising the pH of the vacuole . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . Hydroxychloroquine can also interfere with the action of parasitic heme .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells isolated from healthy individuals or patients with systemic lupus erythematosus or rheumatoid arthritis . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts in a concentration-dependent manner .
Pharmacokinetics
Following a single 200 mg oral dose of Hydroxychloroquine Sulfate to healthy males, the mean peak blood concentration of Hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of immune system activation and the suppression of normal immune responses . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the presence of sulfate, chloride, and bromide decreases the extent of photolysis of Hydroxychloroquine .
Biochemical Analysis
Biochemical Properties
Hydroxychloroquine-d4 Sulfate interacts with various enzymes and proteins. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It inhibits production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells (PBMCs) isolated from healthy individuals or patients with systemic lupus erythematosus (SLE) or rheumatoid arthritis (RA) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . This results in inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life, with significant concentrations persisting above 500 ng/mL up to 16 days after short-term treatment discontinuation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to accumulate in tissues, especially in the liver, kidney, lung, and spleen . The tissue-to-plasma concentration ratio increases over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine-d4 Sulfate involves the incorporation of deuterium atoms into the Hydroxychloroquine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of 4,7-dichloroquinoline with deuterated ethylamine to form the deuterated intermediate, which is then further reacted with deuterated ethanolamine to produce Hydroxychloroquine-d4 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The deuterated compound is then converted to its sulfate form by reacting with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Hydroxychloroquine-d4 Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline and thioquinoline derivatives.
Scientific Research Applications
Hydroxychloroquine-d4 Sulfate has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Hydroxychloroquine.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Hydroxychloroquine.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment with Hydroxychloroquine.
Industry: Applied in the quality control of pharmaceutical formulations containing Hydroxychloroquine
Comparison with Similar Compounds
Chloroquine: Another aminoquinoline with similar antimalarial and immunomodulatory properties.
Deuterated Chloroquine: A deuterated form of Chloroquine used for similar analytical purposes.
Quinacrine: An older antimalarial drug with a different mechanism of action
Uniqueness: Hydroxychloroquine-d4 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic studies and clinical research .
Properties
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-LINVOLBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675926 | |
Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216432-56-2 | |
Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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